molecular formula C22H13NO3 B12875622 6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one CAS No. 652138-06-2

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B12875622
CAS No.: 652138-06-2
M. Wt: 339.3 g/mol
InChI Key: ZSCPFDKBEMLUGU-UHFFFAOYSA-N
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Description

Chemical Classification and Molecular Identity

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one is classified as a polycyclic aromatic heterocycle, integrating three distinct ring systems: a benzofuran (fused furan-benzene), a 4H-chromen-4-one (benzopyranone), and a pyridine. Its molecular formula, C₂₂H₁₃NO₃, corresponds to a molecular weight of 363.35 g/mol. The benzofuran moiety is attached at the 6-position of the chromenone core, while the pyridin-4-yl group occupies the 2-position, creating a planar, conjugated system conducive to π-π stacking interactions with biological targets.

The compound’s IUPAC name systematically denotes its structure: the chromen-4-one backbone is numbered such that the pyridine substituent at position 2 and the benzofuran at position 6 are explicitly defined. X-ray crystallographic studies of analogous compounds reveal that the chromenone core adopts a nearly planar conformation, with dihedral angles between the fused rings typically below 10°, optimizing electronic delocalization. This structural rigidity enhances binding affinity to hydrophobic pockets in enzymes and receptors, a trait leveraged in drug design.

Historical Evolution of Benzofuran-Benzopyran Hybrid Chemistry

The synthesis of benzofuran-benzopyran hybrids traces its origins to mid-20th-century efforts to combine the bioactivity of coumarins (benzopyran derivatives) with the metabolic stability of benzofurans. Early work focused on simple fused systems, but the introduction of pyridine substituents in the 1990s marked a turning point. For example, palladium-catalyzed cross-coupling reactions enabled the precise installation of pyridinyl groups at specific positions on the chromenone scaffold, as demonstrated in the synthesis of 6-(benzofuran-2-yl)-2-(pyridin-4-yl) derivatives.

A landmark advancement came with the development of intramolecular Heck reactions for constructing the benzofuran-chromenone framework. As reported by Chen et al., treating 2-(phenylethynyl)phenol with palladium catalysts in the presence of lithium tert-butoxide facilitated cyclization to form the benzofuran ring, followed by coupling with pyridine precursors to yield the target hybrid. This method achieved yields exceeding 60% and paved the way for scalable production of structurally diverse analogs.

The strategic incorporation of pyridine was driven by its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. Comparative studies showed that pyridin-4-yl substituents conferred higher 5-HT₂A receptor affinity than their pyridin-3-yl counterparts, underscoring the role of substituent orientation in bioactivity.

Emergence of Heterocyclic Hybrid Compounds in Medicinal Chemistry

Heterocyclic hybrids, such as this compound, epitomize the "molecular hybridization" strategy in drug discovery. This approach, which gained prominence in the 2000s, involves conjugating pharmacophores with complementary mechanisms to enhance efficacy and overcome resistance. Benzofuran-pyridine-chromenone hybrids, for instance, synergize the anti-inflammatory properties of benzofurans with the kinase inhibitory activity of pyridinyl chromenones.

A 2018 study by Shaikh and Brahmbhatt illustrated this principle by synthesizing benzofuranyl pyridinyl coumarins via Kröhnke’s reaction. The hybrids exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Candida albicans, outperforming parent compounds by 4–8-fold. Similarly, hybrid analogs demonstrated nanomolar affinities for serotonin receptors, highlighting their potential in treating neurological disorders.

The rise of such hybrids coincides with advances in computational chemistry, enabling precise modeling of π-stacking and van der Waals interactions. Density functional theory (DFT) analyses of this compound predict a HOMO-LUMO gap of 3.8 eV, indicative of favorable electron transfer properties for redox-mediated bioactivities. These insights guide the rational design of next-generation hybrids with optimized pharmacokinetic profiles.

Properties

CAS No.

652138-06-2

Molecular Formula

C22H13NO3

Molecular Weight

339.3 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-pyridin-4-ylchromen-4-one

InChI

InChI=1S/C22H13NO3/c24-18-13-22(14-7-9-23-10-8-14)26-20-6-5-16(11-17(18)20)21-12-15-3-1-2-4-19(15)25-21/h1-13H

InChI Key

ZSCPFDKBEMLUGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzofuran and chromen-4-one aromatic systems participate in electrophilic substitution due to their electron-rich nature:

  • Nitration and Halogenation : Directed by activating groups (e.g., ether oxygen in benzofuran), substitutions occur at the 5- and 7-positions of the chromen-4-one ring .

  • Friedel-Crafts Alkylation : The benzofuran moiety facilitates alkylation under acidic conditions, with regioselectivity governed by steric hindrance from the pyridinyl group .

Key Example :

Reaction TypeConditionsProductYield
BrominationBr₂/FeBr₃, DCM, 0°C → RT5-Bromo derivative72%

Condensation Reactions

The chromen-4-one carbonyl group reacts with nucleophiles:

  • Hydrazine Derivatives : Forms hydrazones at the 4-position, enabling further cyclization to triazolo-thiadiazoles under microwave irradiation .

  • Enaminone Formation : Reacts with DMF-DMA (dimethylformamide dimethyl acetal) to generate enaminone intermediates, which undergo cyclocondensation with piperidine or aryl amines .

Mechanistic Pathway :

  • Nucleophilic attack on the carbonyl carbon by hydrazine.

  • Dehydration to form hydrazone.

  • Cyclization with aryl isothiocyanates in DMF/K₂CO₃ to yield fused heterocycles .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:

  • Palladium(II) Complexes : Catalyze Suzuki-Miyaura couplings via Pd coordination .

  • Anticancer Metal Complexes : Chromen-4-one derivatives form cytotoxic Ru(III) or Pt(II) complexes through pyridine and carbonyl coordination .

Table: Reported Metal Complexes

Metal IonLigand SitesApplicationReference
Ru(III)Pyridine N, Chromen-4-one OCytotoxic agents
Pt(II)Pyridine NDNA intercalation

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

  • Chromen-4-one Ring Opening : Hydrolysis with NaOH/EtOH yields 2-hydroxybenzophenone derivatives.

  • Benzofuran Rearrangement : Thermal treatment induces furan-to-pyrone rearrangements, though steric bulk from the pyridinyl group limits this pathway .

Photochemical Reactions

The conjugated π-system enables UV-induced reactivity:

  • [2+2] Cycloaddition : Forms dimers under UV light (λ = 254 nm) in inert solvents .

  • Singlet Oxygen Generation : Acts as a photosensitizer in oxidative reactions .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological evaluation:

  • Sulfonation : Enhances water solubility for in vivo studies (H₂SO₄, 0°C) .

  • Glycosylation : Sugar moieties are introduced at the 7-OH position to improve bioavailability .

Structure-Activity Relationship (SAR) :

ModificationBiological Impact
5-Nitro substitutionIncreased cytotoxicity
7-Methoxy groupEnhanced A3 adenosine receptor affinity

This compound's reactivity profile highlights its versatility in synthetic and medicinal chemistry. Further studies should explore its catalytic applications and in vivo metabolic pathways .

Scientific Research Applications

Chemistry

In chemistry, 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a lead compound for drug development and therapeutic applications.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The benzofuran and pyridine substituents in the target compound likely result in moderate lipophilicity, balancing the hydrophobic benzofuran and hydrophilic pyridine. This contrasts with 6-ethyl-4H-1-benzopyran-4-one, which is highly hydrophobic due to its alkyl chain.
  • Solubility : The pyridine group may improve aqueous solubility compared to analogs like 7-methoxy-4H-chromen-4-one, where the methoxy group reduces polarity.
  • Bioactivity: Benzofuran-containing compounds often exhibit anticancer and anti-inflammatory properties, as seen in derivatives like 6-(1-benzothiophen-2-ylmethyl)-1,4,5-trimethyl-3,6-dihydro-2h-pyridine.

Functional Group Impact on Pharmacological Potential

  • Benzofuran vs. Chloro/Hydroxy Groups : The benzofuran substituent in the target compound may enhance DNA intercalation or protein binding compared to the chloro and hydroxy groups in 6-chloro-2-hydroxy chroman-4-one, which are more polar and less likely to penetrate lipid membranes.
  • Pyridine vs. Methoxy Groups : The pyridine ring’s nitrogen atom could facilitate hydrogen bonding with biological targets, unlike the methoxy group in 7-methoxy-4H-chromen-4-one, which primarily contributes to electron-donating effects.

Biological Activity

6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one, also known as 6-(1-benzofuran-2-yl)-2-pyridin-4-ylbenzo[h]chromen-4-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H15N1O3
  • Molecular Weight : 389.402 g/mol
  • LogP : 6.4214 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 56.24 Ų

Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, a related compound demonstrated a significant reduction in pro-inflammatory mediators such as TNF and ILs in animal models of inflammation . The activity of this compound in this regard remains to be fully elucidated but is expected based on structural analogs.

Antioxidant Activity

Benzofuran compounds are known for their antioxidant properties. Studies have shown that they can effectively scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related diseases . The specific antioxidant capacity of the compound is an area for further investigation.

Anticancer Activity

Preliminary studies suggest that benzofuran derivatives may possess anticancer properties. For example, certain derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exact mechanism of action for this compound requires further exploration.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of TNF and ILs
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Case Studies

  • Anti-inflammatory Study : A study involving a related benzofuran compound showed a marked decrease in inflammatory markers in a rat model of osteoarthritis. The compound inhibited the expression of RANTES and CRP significantly, suggesting potential for treating inflammatory conditions .
  • Antioxidant Potential : In vitro assays demonstrated that benzofuran derivatives could reduce oxidative stress markers in cellular models, indicating their utility in preventing oxidative damage associated with chronic diseases .
  • Anticancer Efficacy : A recent investigation into benzofuran-based compounds revealed their ability to inhibit the growth of various cancer cell lines, with IC50 values indicating potent cytotoxicity against specific tumor types .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one?

A common approach involves condensation reactions between substituted benzofuran precursors and pyridine derivatives. For example, analogous benzopyranones are synthesized via base-catalyzed Claisen-Schmidt condensation of 2-methylchromones with aryl aldehydes, followed by cyclization . Key steps include:

  • Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst) to enhance yield.
  • Purification via column chromatography or recrystallization to isolate the target compound.
  • Validation using LC-MS and NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H NMR and 13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyridinyl protons resonate at δ 8.5–9.0 ppm, while benzofuran protons appear at δ 6.5–7.5 ppm .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>98%) .
  • FT-IR : To identify carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C-H vibrations .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

  • Experimental determination : Use shake-flask methods for solubility and HPLC retention time for logP estimation.
  • Computational modeling : Tools like ChemAxon or ACD/Labs can predict properties such as logP and pKa based on structural analogs .
  • Cross-referencing analogs : Compare with structurally similar benzopyranones (e.g., chromones with pyridinyl substitutions) to infer trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Synthesize derivatives with modifications to the benzofuran (e.g., halogenation) or pyridinyl (e.g., methoxy groups) moieties. For example, fluorinated analogs in showed enhanced cytotoxicity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with activity.
  • Computational docking : Use molecular dynamics simulations to predict binding interactions with biological targets .

Q. What experimental strategies mitigate discrepancies in cytotoxicity data across studies?

  • Standardized protocols : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Dose-response validation : Perform triplicate experiments with internal reference compounds (e.g., doxorubicin) to normalize data .
  • Meta-analysis : Compare results with published analogs (e.g., 2-styrylchromones) to identify trends in substituent effects .

Q. How can researchers evaluate toxicity profiles when limited toxicological data are available?

  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus can flag potential hepatotoxicity or mutagenicity .
  • In vitro assays : Use Ames tests for mutagenicity and MTT assays on non-target cell lines (e.g., HEK293) to assess selectivity .
  • Cross-species extrapolation : Compare with structurally related compounds classified under GHS Category 4 acute toxicity (oral) or Category 2 skin irritation .

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